2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile
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Description
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine . The specific reactions involving “this compound” are not well-documented.Scientific Research Applications
Organic Synthesis and Precursors
Pentanedinitrile and its derivatives, such as 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile, are utilized in organic syntheses. They serve as excellent precursors for various compounds, including azaheterocycles, polymers, and biologically active compounds. This versatility stems from their functionalization potential and easy preparative methods (Nishiwaki et al., 1999).
Metal Complexes and Coordination Chemistry
Tricarbonylrhenium complexes involving 2-pyridyl-1,2,3-triazole ligands, which are structurally similar to this compound, have been synthesized and characterized. These complexes show significant potential in coordination chemistry, contributing to insights on ligand and metal complex geometries, as well as electronic properties (Wolff et al., 2013).
Catalysis and Reaction Mechanisms
This compound derivatives can be integral in catalysis. Their structure allows for the exploration of reaction mechanisms and catalytic properties in various chemical reactions. This includes the study of Lewis acid properties and their effects on bond strength and reactivity (Jacobsen et al., 1999).
Photophysical and Electrochemical Properties
Derivatives of pentanedinitrile, akin to this compound, are used in studies related to photophysics and electrochemistry. Their interactions with various substituents can affect emission energy and the nature of excited states, offering insights into the design of materials with specific photophysical and electrochemical characteristics (Avilov et al., 2007).
Supramolecular Chemistry
The structural features of pentanedinitrile derivatives facilitate their use in supramolecular chemistry. They can form complex structures with specific spatial arrangements, contributing to the understanding of molecular interactions and assembly processes (Pointillart et al., 2009).
Analytical Chemistry Applications
In analytical chemistry, compounds similar to this compound are used for studying interaction mechanisms, such as europium(III) interactions with polyaza-aromatic extractants. This provides valuable information for the development of more efficient separation and extraction processes (Colette et al., 2004).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpentanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3/c18-14-9-13(17(19,20)21)10-24-15(14)16(11-23,7-4-8-22)12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIWMHGLSBNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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